

Application Notes & Protocols: 3-Oxo Citalopram Reference Standard for HPLC Analysis

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Compound of Interest

Compound Name: 3-Oxo Citalopram

Cat. No.: B195629

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These application notes provide a comprehensive guide for the use of **3-Oxo Citalopram** as a reference standard in High-Performance Liquid Chromatography (HPLC) analysis. This document outlines the necessary protocols for the identification and quantification of **3-Oxo Citalopram**, a known impurity and metabolite of the antidepressant drug Citalopram.

Introduction

3-Oxo Citalopram, also known as Citalopram EP Impurity C and Citalopram Related Compound C, is a critical reference standard for the quality control of Citalopram active pharmaceutical ingredients (APIs) and finished drug products.^[1] Its monitoring is essential to ensure the purity, safety, and efficacy of Citalopram formulations. This document details a reliable HPLC method for the separation and quantification of **3-Oxo Citalopram** from the parent drug and other related impurities.

The method described is based on established principles of reversed-phase chromatography and is suitable for routine quality control, stability studies, and analytical method development.^{[2][3]}

Physicochemical Properties of 3-Oxo Citalopram

Property	Value
Chemical Name	1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Synonyms	Citalopram EP Impurity C, Citalopram Related Compound C
CAS Number	372941-54-3
Molecular Formula	C ₂₀ H ₁₉ FN ₂ O ₂
Molecular Weight	338.38 g/mol
Appearance	White to off-white solid

HPLC Method for Analysis of 3-Oxo Citalopram

This section provides a detailed protocol for the HPLC analysis of **3-Oxo Citalopram**.

Chromatographic Conditions

Parameter	Recommended Conditions
HPLC System	Quaternary or Binary HPLC system with UV or PDA detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS 3V)[3][4]
Mobile Phase A	0.02 M Ammonium Acetate Buffer (pH adjusted to 4.5 with acetic acid)
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0	
15	
25	
30	
35	
Flow Rate	1.0 mL/min[2]
Column Temperature	25 °C[2]
Detector Wavelength	239 nm[5]
Injection Volume	10 µL
Diluent	Mobile Phase A: Acetonitrile (50:50, v/v)

Preparation of Solutions

3.2.1. Standard Stock Solution of **3-Oxo Citalopram** (100 µg/mL)

- Accurately weigh approximately 10 mg of **3-Oxo Citalopram** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Add approximately 50 mL of diluent and sonicate for 10 minutes to dissolve.

- Allow the solution to cool to room temperature.
- Make up the volume to 100 mL with the diluent and mix well.

3.2.2. Working Standard Solution (1 µg/mL)

- Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
- Dilute to volume with the diluent and mix thoroughly.

3.2.3. Sample Preparation (for Citalopram Drug Substance)

- Accurately weigh approximately 25 mg of the Citalopram sample.
- Transfer it into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the Working Standard Solution (1 µg/mL) five times.
- The relative standard deviation (RSD) of the peak areas for the five replicate injections should be not more than 5.0%.

Analysis Procedure

- Inject the blank (diluent) once.
- Inject the Working Standard Solution.
- Inject the Sample Preparation.
- Identify the **3-Oxo Citalopram** peak in the sample chromatogram by comparing its retention time with that of the standard.

- Calculate the amount of **3-Oxo Citalopram** in the sample using the formula below.

Calculation

Where:

- Area_sample = Peak area of **3-Oxo Citalopram** in the sample chromatogram
- Area_standard = Average peak area of **3-Oxo Citalopram** in the working standard chromatograms
- Conc_standard = Concentration of **3-Oxo Citalopram** in the working standard solution ($\mu\text{g/mL}$)
- Conc_sample = Concentration of the Citalopram sample in the sample preparation ($\mu\text{g/mL}$)

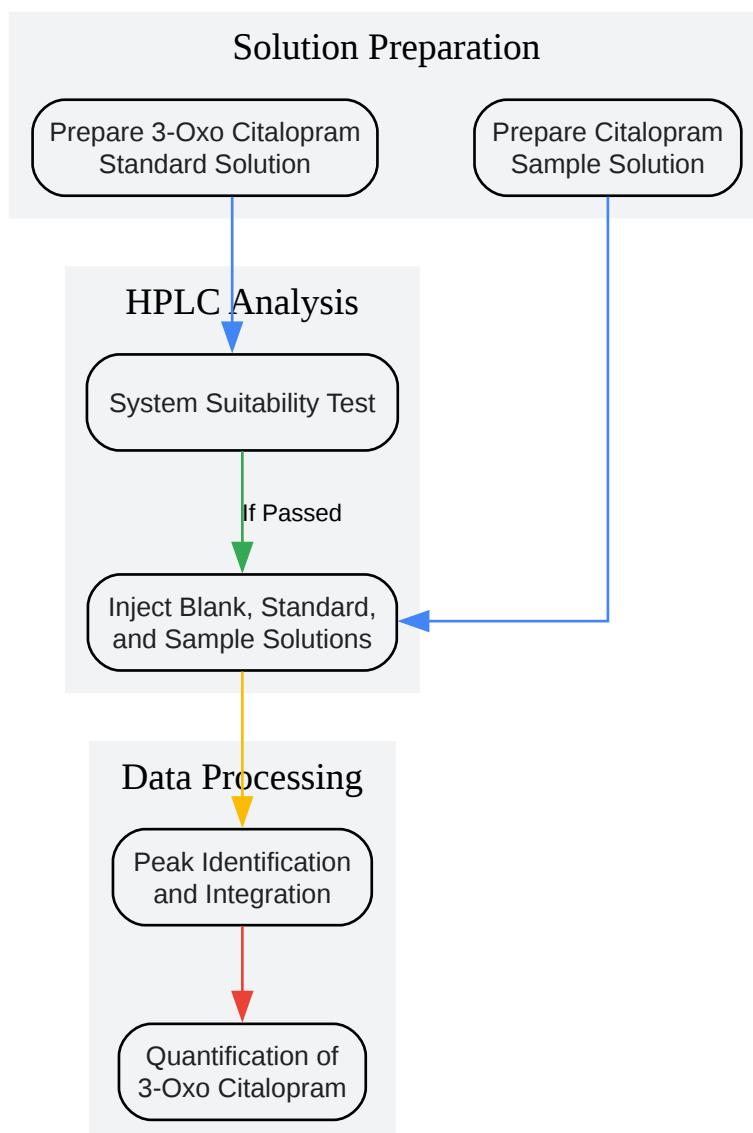
Method Validation Summary

The following table summarizes typical validation parameters for an HPLC method for the quantification of **3-Oxo Citalopram**.

Parameter	Typical Performance
Linearity (Concentration Range)	0.1 - 5 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD)	$\sim 0.03 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.1 \mu\text{g/mL}$
Accuracy (% Recovery)	95.0% - 105.0%
Precision (% RSD)	< 5.0%
Specificity	The method is specific for 3-Oxo Citalopram and separates it from Citalopram and other known impurities.

Visualizations

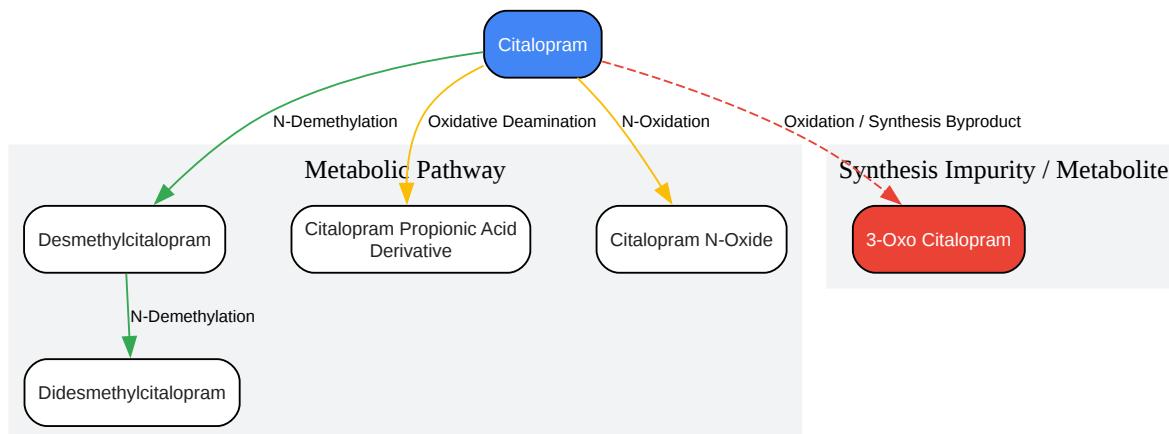
Experimental Workflow



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Caption: HPLC analysis workflow for **3-Oxo Citalopram**.

Citalopram Metabolism and Impurity Formation



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Caption: Citalopram metabolic pathways and impurity relationship.

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- To cite this document: BenchChem. [Application Notes & Protocols: 3-Oxo Citalopram Reference Standard for HPLC Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

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